

Reactivity and electronic structure of Spiro[2.3]hexan-5-one

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Compound of Interest

Compound Name: Spiro[2.3]hexan-5-one

Cat. No.: B1593669

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An In-depth Technical Guide to the Reactivity and Electronic Structure of **Spiro[2.3]hexan-5-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexan-5-one, a captivating molecule featuring a cyclopropane ring fused spirocyclically to a cyclobutanone, serves as a paragon of strained-ring chemistry. Its unique three-dimensional architecture and inherent ring strain endow it with a distinct electronic structure and a versatile reactivity profile, making it a valuable building block in organic synthesis and a sought-after scaffold in medicinal chemistry. This guide provides a comprehensive exploration of the core principles governing its behavior, from the quantum mechanical underpinnings of its structure to its synthetically useful transformations. We will delve into its strain-driven reactivity, including characteristic ring-opening reactions and potential for cycloadditions, supported by mechanistic insights and detailed experimental protocols.

Molecular Architecture and Electronic Landscape

Spiro[2.3]hexan-5-one (CAS 20061-22-7) is a bicyclic organic compound with the molecular formula C_6H_8O .^[1] The fusion of a cyclopropane and a cyclobutanone ring at a single quaternary carbon atom, the spirocenter, creates significant ring strain, which is the primary driver of its chemical personality.^[2]

Inherent Ring Strain

Small-ring compounds are inherently reactive due to the deviation of their bond angles from the ideal sp^3 tetrahedral angle of 109.5° . This deviation results in angle strain and torsional strain, collectively known as ring strain energy. In **spiro[2.3]hexan-5-one**, both the cyclopropane and cyclobutanone rings are highly strained. The release of this stored potential energy provides a powerful thermodynamic driving force for reactions that involve the cleavage of one of the rings.^{[3][4]} This strain-release-driven reactivity is a central theme in the chemistry of such molecules.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of **spiro[2.3]hexan-5-one** is dominated by the interplay between the strained sigma (σ) bonds of the rings and the pi (π) system of the carbonyl group.

- **HOMO (Highest Occupied Molecular Orbital):** The HOMO is typically associated with the strained C-C σ -bonds of the cyclopropane ring. These bonds, often described as having "bent" or "banana" character, are higher in energy than typical C-C σ -bonds, making them more nucleophilic and susceptible to electrophilic attack.
- **LUMO (Lowest Unoccupied Molecular Orbital):** The LUMO is primarily localized on the π^* antibonding orbital of the carbonyl group. This makes the carbonyl carbon highly electrophilic and a prime target for nucleophilic attack.

The proximity and nature of these frontier orbitals dictate the molecule's reactivity, predisposing it to reactions with both electrophiles (at the cyclopropane ring) and nucleophiles (at the carbonyl carbon).

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **Spiro[2.3]hexan-5-one** is presented below.

Property	Value	Source
CAS Number	20061-22-7	[1]
Molecular Formula	C ₆ H ₈ O	[1]
Molecular Weight	96.13 g/mol	[5][1]
IUPAC Name	spiro[2.3]hexan-5-one	[1]
Physical Form	Liquid	
Topological Polar Surface Area	17.1 Å ²	[1]
InChIKey	MKWQOXREXMKNOA-UHFFFAOYSA-N	[1]

Spectroscopic Signatures:

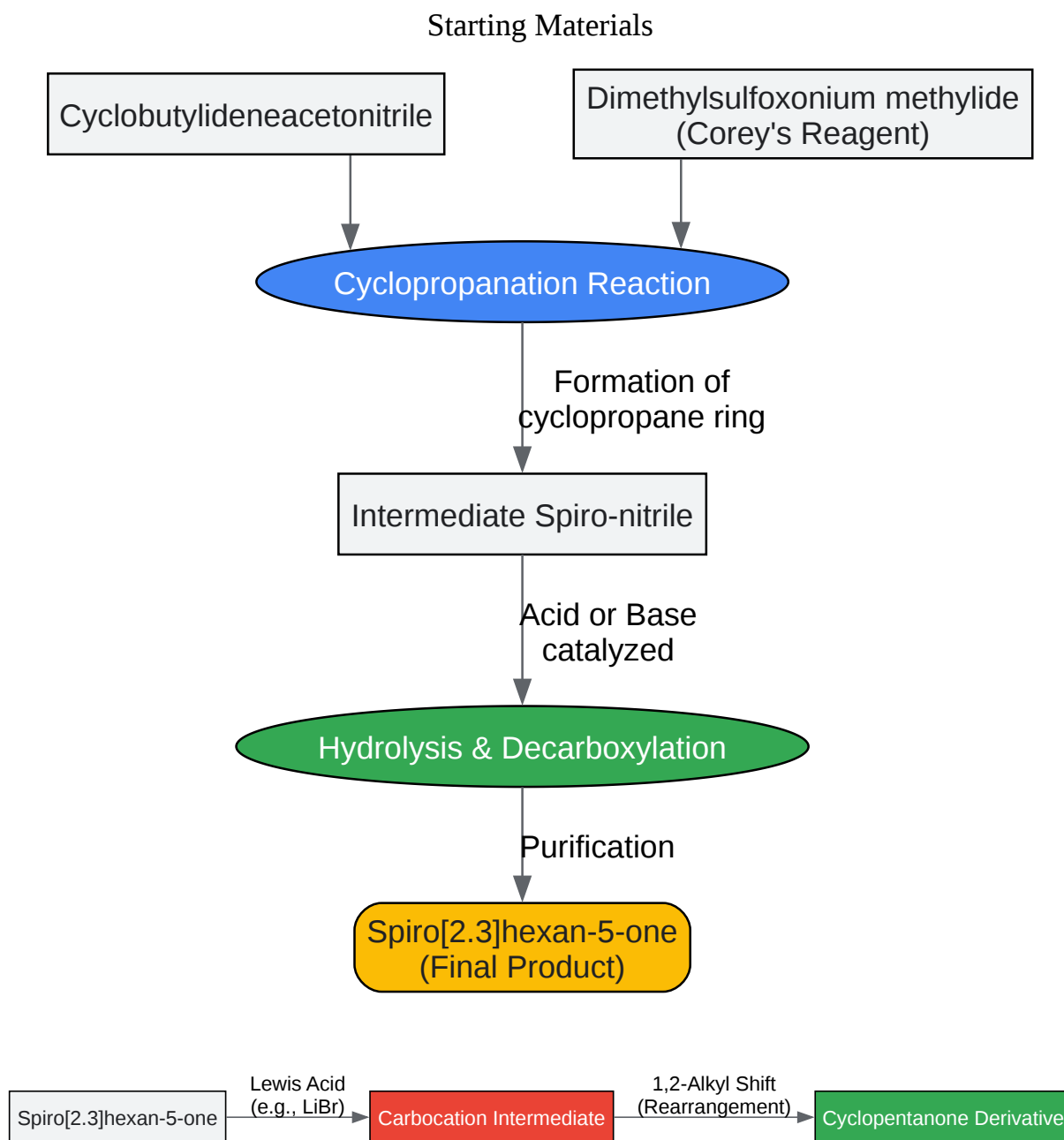
- Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretch of the cyclobutanone ring. This peak typically appears at a higher frequency (around 1780 cm⁻¹) compared to less strained ketones, a direct consequence of the ring strain increasing the s-character of the carbonyl carbon bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum displays characteristic signals for the cyclopropane and cyclobutanone protons in the aliphatic region. The high degree of symmetry can simplify the spectrum, but the strained environment leads to unique chemical shifts and coupling constants. The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon (around 210-215 ppm) and distinct signals for the spirocenter and other ring carbons.
- Mass Spectrometry (MS):** GC-MS data is available for this compound, providing a fragmentation pattern that can be used for its identification.[1]

Synthesis of Spiro[2.3]hexan-5-one

The synthesis of spiro[2.3]hexanes often relies on the cyclopropanation of a corresponding cyclobutane derivative.[6] A common and effective strategy involves the Johnson-Corey-

Chaykovsky reaction, where a sulfur ylide is reacted with a cyclobutanone precursor.

Below is a conceptual workflow for a plausible synthesis.



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